2,4,6-Triaminobenzene-1,3,5-triol
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Overview
Description
2,4,6-Triaminobenzene-1,3,5-triol is an organic compound with the molecular formula C6H9N3O3 It is characterized by the presence of three amino groups and three hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triaminobenzene-1,3,5-triol typically involves the reaction of 1,3,5-trihydroxybenzene with ammonia or amine derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product. The process may involve multiple steps, including nitration, reduction, and amination, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in ensuring the efficiency of the production process. The compound is then purified through crystallization or other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triaminobenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
2,4,6-Triaminobenzene-1,3,5-triol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Triaminobenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triaminobenzene: Similar in structure but lacks the hydroxyl groups.
2,4,6-Triaminotoluene: Contains methyl groups instead of hydroxyl groups.
2,4,6-Triaminophenol: Contains fewer hydroxyl groups compared to 2,4,6-Triaminobenzene-1,3,5-triol.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H9N3O3 |
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Molecular Weight |
171.15 g/mol |
IUPAC Name |
2,4,6-triaminobenzene-1,3,5-triol |
InChI |
InChI=1S/C6H9N3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H,7-9H2 |
InChI Key |
DANSOQBUORNSEY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1O)N)O)N)O)N |
Origin of Product |
United States |
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